![molecular formula C28H25N3O2S B2509201 3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793887-58-7](/img/structure/B2509201.png)
3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of pyrrolo[3,2-d]pyrimidine, which is a heterocyclic aromatic organic compound. Pyrrolopyrimidines are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents in drug discovery.
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds often includes condensation reactions, as seen in the synthesis of a pyrimidine derivative involving a condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one . Another example includes the synthesis of a thieno[3,2-d]pyrimidin-4-yl derivative through a series of reactions starting from 3-aminothiophene-2-carboxylate, involving chlorination and condensation steps . These methods highlight the complexity and the necessity of careful planning in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of pyrrolo[3,2-d]pyrimidine derivatives is often confirmed using X-ray single crystal diffraction (XRD) and supported by various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy . Density functional theory (DFT) calculations are also employed to optimize the geometric parameters and to compare them with experimental data . The molecular electrostatic potential (MEP) surface maps are investigated to understand the electronic properties of the molecules .
Chemical Reactions Analysis
Pyrrolo[3,2-d]pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, compounds containing active methylene groups can react with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, leading to the formation of thiadiazolo[3,2-a]pyrimidine derivatives . These reactions are crucial for the modification of the core structure to enhance biological activity or to introduce new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[3,2-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as methoxy, methyl, and phenyl groups can affect the compound's solubility, stability, and reactivity. The intermolecular interactions and crystal packing can be analyzed using Hirshfeld surface analysis, which provides insight into the solid-state properties of the compound . The biological activities of these compounds, such as their inhibitory effects on enzymes or receptors, are often a direct result of their chemical properties .
Case Studies
Several case studies demonstrate the potential of pyrrolo[3,2-d]pyrimidine derivatives as therapeutic agents. For example, one derivative showed potent inhibitory activity against ROCK inhibitors, with significant effects on cell morphology and migration . Another derivative exhibited strong antibacterial activity against various microbial strains . Additionally, certain derivatives have shown promising anticancer activity against various human cancer cell lines, highlighting their potential in cancer therapy . These case studies underscore the importance of pyrrolo[3,2-d]pyrimidine derivatives in drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : A study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, highlighting their potential in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antibacterial Agents : Another research explored the antibacterial efficacy of 2,4-diamino-5-benzylpyrimidines against anaerobic organisms, offering insights into the development of new antibiotics. The study indicated that these compounds have activity comparable to or better than metronidazole against specific anaerobic bacteria (B. Roth, M. Y. Tidwell, R. Ferone, et al., 1989).
Anticancer and Antifungal Applications : Research into pyrimidine derivatives has shown that they possess potent anticancer and antifungal properties. Synthesis and characterization of these compounds have led to the identification of molecules with significant activity against various cancer cell lines and fungi, illustrating the versatility of pyrimidine-based compounds in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Chemical Synthesis and Material Science
Corrosion Inhibition : Studies on pyridopyrimidinone derivatives have shown their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion, highlighting the importance of such compounds in materials science (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).
Microwave-Assisted Synthesis : A recent study reported the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluated for their antiproliferative activity against cancer cell lines. This research not only showcases the advancement in synthetic methodologies but also the potential of these compounds in cancer research (P. Nagaraju, P. Reddy, P. Padmaja, V. Ugale, 2020).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-8-10-21(11-9-19)18-34-28-30-25-24(22-6-4-3-5-7-22)16-29-26(25)27(32)31(28)17-20-12-14-23(33-2)15-13-20/h3-16,29H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBNIOVAGQKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

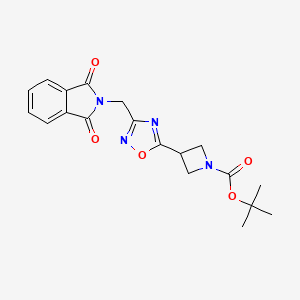
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)
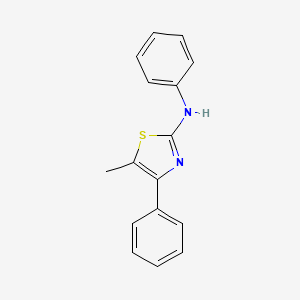
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
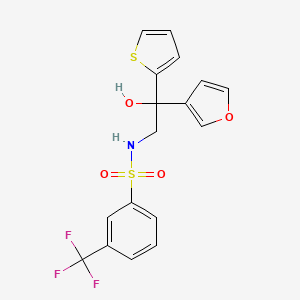
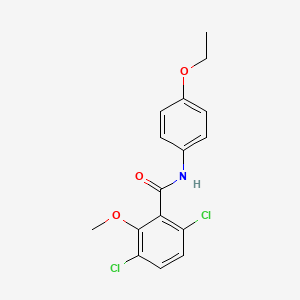
![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)


![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)
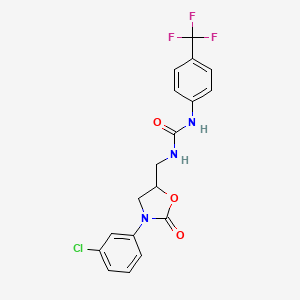
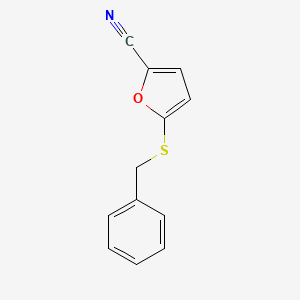
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)